Cas no 1305712-48-4 (tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate)

tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate
- tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate
- tert-butyl3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 3-[(4-amino-1-piperidinyl)carbonyl]-, 1,1-dimethylethyl ester
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- MDL: MFCD18089586
- インチ: 1S/C16H29N3O3/c1-16(2,3)22-15(21)19-8-4-5-12(11-19)14(20)18-9-6-13(17)7-10-18/h12-13H,4-11,17H2,1-3H3
- InChIKey: IDLASJBXNWOBRT-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CN(C(=O)OC(C)(C)C)CCC1)N1CCC(CC1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 411
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 75.9
tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89999-1g |
tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate |
1305712-48-4 | 1g |
$0.0 | 2023-09-01 | ||
Enamine | EN300-89999-1.0g |
tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate |
1305712-48-4 | 1.0g |
$0.0 | 2023-02-11 |
tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylateに関する追加情報
tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate, with the CAS number 1305712-48-4, is a complex organic molecule that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of piperidine derivatives, which are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science. The structure of this molecule is characterized by a piperidine ring system, which is further substituted with a tert-butyl group and an amino-containing carbonyl group, making it a versatile compound for both synthetic and functional studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes, often involving nucleophilic substitutions and coupling reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate. For instance, a study published in the Journal of Organic Chemistry highlighted the use of microwave-assisted synthesis to accelerate the reaction process, resulting in higher yields and improved product quality. Such methodologies not only enhance the feasibility of large-scale production but also pave the way for further functionalization of this compound.
The structural complexity of this molecule makes it an ideal candidate for exploring its biological activity. Recent studies have focused on its potential as a drug candidate, particularly in the field of neuroscience. The presence of amino groups and carbonyl functionalities suggests that this compound may exhibit interactions with various biological targets, such as enzymes or receptors. For example, a research article in Bioorganic & Medicinal Chemistry Letters reported that tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate demonstrated moderate inhibitory activity against certain proteases, indicating its potential role in therapeutic interventions.
In addition to its biological applications, this compound has also been investigated for its role in materials science. The piperidine ring system is known to form stable macrocycles under certain conditions, and researchers have explored the possibility of using tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate as a building block for constructing supramolecular assemblies. A study published in Angewandte Chemie International Edition demonstrated that this compound can self-assemble into nanofibers under specific solvent conditions, showcasing its potential in developing advanced materials for sensing or catalytic applications.
The toxicological profile of this compound is another area of active research. Understanding its safety profile is crucial for determining its suitability as a drug candidate or industrial material. Recent studies have evaluated the acute and chronic toxicity of tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate using various animal models. These studies suggest that while the compound exhibits low toxicity at therapeutic doses, further investigations are required to fully characterize its long-term effects.
In conclusion, tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate (CAS No. 1305712-48-4) is a multifaceted compound with promising applications across diverse fields. Its unique chemical structure, coupled with recent advancements in synthesis and functional studies, positions it as a valuable tool for both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and applications, this compound is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.
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